molecular formula C23H19N5O4 B2955793 N-(cyclohexylmethyl)-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide CAS No. 1207016-77-0

N-(cyclohexylmethyl)-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide

Cat. No. B2955793
M. Wt: 429.436
InChI Key: SAMWSWNRYRIZAI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical name, molecular formula, and structure. It may also include information about its physical appearance and any distinctive characteristics.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the molecular structure of the compound, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studies of its spectroscopic properties.


Scientific Research Applications

Synthesis and Antibacterial Evaluation

One study describes the one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives. The derivatives showed promising antibacterial activities against both Gram-negative and Gram-positive bacteria, highlighting the chemical's potential in developing new antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).

Enzyme Inhibition for Therapeutic Applications

Another research focused on the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluated them as inhibitors of steroid-5alpha-reductase type 1 and 2. These compounds demonstrated significant inhibitory activities, suggesting their utility in therapeutic interventions for conditions modulated by these enzymes (Picard, Baston, Reichert, & Hartmann, 2000).

Anti-acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase (AChE) activity. These compounds showed a marked increase in activity, indicating their potential use in treating diseases characterized by decreased acetylcholine levels, such as Alzheimer's disease (Sugimoto et al., 1990).

Novel Cyclic Dipeptidyl Ureas

Research on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas. These compounds represent a novel approach to designing pseudopeptidic compounds with potential biological activities (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Development of Antimyotonic Agents

Investigations into constrained analogues of tocainide, including 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, aimed at developing potent skeletal muscle sodium channel blockers. These efforts seek to advance the treatment of myotonia, showcasing the chemical's relevance in neuromuscular research (Catalano et al., 2008).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any other health hazards it might pose. It would also include information on how to handle the compound safely.


Future Directions

This would involve a discussion of areas for future research. For example, if the compound is a drug, this might include suggestions for clinical trials. If it’s a new material, it might include suggestions for applications to explore.


I hope this general outline is helpful. For a more detailed analysis, you might consider consulting a chemist or another expert in the field. Please note that this is a general guideline and the specifics might vary depending on the nature of the compound and the context in which it’s being studied.


properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c1-30-18-7-5-17(6-8-18)28-22(16-3-2-10-24-13-16)21(26-27-28)23(29)25-12-15-4-9-19-20(11-15)32-14-31-19/h2-11,13H,12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMWSWNRYRIZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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